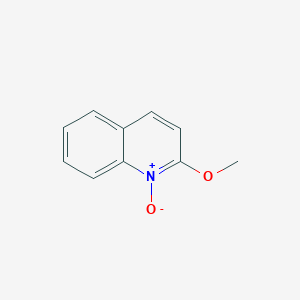

Quinoline, 2-methoxy-, 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLFCJDUXFTNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[N+](C2=CC=CC=C2C=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466828 | |

| Record name | Quinoline, 2-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-99-1 | |

| Record name | Quinoline, 2-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoline N Oxides and Their Derivatives

Classical and Modern N-Oxidation Protocols

The most direct and common approach to quinoline (B57606) N-oxides is the oxidation of the nitrogen atom in the quinoline nucleus.

Historically, peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) have been the reagents of choice for the N-oxidation of quinolines. nih.gov This method is often efficient and proceeds under relatively mild conditions. For instance, the oxidation of 7-acetamido-8-benzyloxyquinoline with mCPBA in 1,2-dichloroethane (B1671644) at room temperature yields the corresponding N-oxide in 82% yield. nih.gov

Hydrogen peroxide in the presence of an acid or a metal catalyst also serves as a classic oxidizing system. However, for quinoline-5,8-diones, direct oxidation with peracids or hydrogen peroxide is often unsuccessful due to the low basicity of the nitrogen atom and a competing tendency for 6,7-epoxidation. clockss.org

The synthesis of substituted quinoline N-oxides, including methoxy (B1213986) derivatives like Quinoline, 2-methoxy-, 1-oxide, can be achieved through several routes. One approach involves the N-oxidation of a pre-substituted quinoline. For example, 2-methoxyquinoline (B1583196) can be oxidized to its corresponding N-oxide.

Alternatively, functionalization can occur after the N-oxide has been formed. The N-oxide group activates the quinoline ring, particularly at the C2 and C4 positions, for nucleophilic attack. This reactivity can be exploited to introduce a methoxy group. For instance, a suitable leaving group at the 2-position of a quinoline N-oxide can be displaced by a methoxide (B1231860) source.

A notable method for the synthesis of 2-methoxyquinoline 1-oxide involves the lead(IV) acetate-mediated methoxylation of quinoline 1-oxide. The electron-donating nature of the methoxy group in the resulting product then directs further electrophilic substitution to the 4-position.

Direct Oxidation of Quinoline Substrates

De Novo Synthetic Approaches Yielding Quinoline N-Oxide Frameworks

De novo syntheses offer an alternative to direct oxidation, allowing for the construction of the quinoline N-oxide ring system from acyclic or simpler cyclic precursors. These methods can provide access to substitution patterns that are difficult to achieve through functionalization of the pre-formed heterocycle.

One such strategy involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.comthieme-connect.com This method provides a pathway to substituted quinoline N-oxides. combichemistry.comthieme-connect.com Another approach utilizes the Baylis-Hillman adducts of 2-nitrobenzaldehydes. researchgate.net Treatment of these adducts with a reducing agent like tin(II) chloride can trigger a tandem reaction involving reduction of the nitro group followed by intramolecular cyclization to form quinoline derivatives, and under specific conditions, can lead to quinoline N-oxides. researchgate.net

More recently, a direct electrochemical synthesis of 2,3-disubstituted quinoline N-oxides has been developed through the cathodic reduction of nitroarenes. nih.gov This method is notable for its mild, reagent-free conditions and high atom economy, achieving yields of up to 90% for a variety of substituted quinoline N-oxides. nih.gov

Catalytic and Green Chemistry Approaches in N-Oxide Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies.

Transition metal catalysis has become a powerful tool for the functionalization of quinoline N-oxides. acs.org While many of these reactions focus on C-H functionalization after the N-oxide is formed, some catalytic systems can be involved in the N-oxidation step itself. For example, iron-catalyzed C-2 alkenylation of quinoline N-oxides has been reported. rsc.org Rhodium(III)-catalyzed regioselective C-H bond functionalization of quinoline N-oxides at the C-8 position has also been demonstrated. researchgate.net

There is a growing interest in developing metal-free synthetic routes to avoid the potential toxicity and cost associated with transition metals. beilstein-journals.orgorganic-chemistry.orgnih.gov Metal-free methods for the functionalization of quinoline N-oxides are prevalent, often utilizing the activating nature of the N-oxide group. beilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.net For instance, a metal-free method for the regioselective synthesis of 2-thiolated quinolines from quinoline N-oxides in water has been developed. researchgate.net Another example is the direct and eco-friendly nitration of quinoline N-oxides using tert-butyl nitrite. rsc.org

Organocatalysis also presents a green alternative. Chiral phosphoric acids have been used to catalyze the Friedländer reaction to produce atropisomeric quinoline scaffolds, which can then be oxidized to the corresponding N-oxides while retaining their optical activity. mdpi.com

Nanocatalysis and Sustainable Methodologies in Quinoline N-Oxide Formation

The development of sustainable synthetic routes is a cornerstone of modern green chemistry. researchgate.net For quinoline N-oxides, this often involves the efficient synthesis of the parent quinoline ring, which is subsequently oxidized. Nanocatalysis has emerged as a highly effective strategy for these transformations, offering advantages like high efficiency, catalyst reusability, and often milder reaction conditions compared to traditional homogeneous and heterogeneous catalysts. nih.govacs.org

Researchers have focused on creating environmentally friendly and effective methods for quinoline synthesis, which is the direct precursor to quinoline N-oxide. acs.org Magnetic nanoparticles are particularly noteworthy due to their ease of separation and potential for reuse. For example, the Friedlander synthesis, a key reaction for forming the quinoline core, has been successfully carried out using various nanocatalysts under solvent-free conditions. Catalysts such as Fe3O4@SiO2-SO3H and Fe3O4@SiO2/ZnCl2 have been employed to condense 2-aminoaryl ketones with α-methylene ketones, achieving good to excellent yields (75–98%) and allowing the catalyst to be reused multiple times without significant loss of activity. nih.gov

Beyond the initial ring formation, sustainable methods are being applied to the modification of the quinoline N-oxide structure itself. Visible-light photocatalysis represents a significant advancement, providing a green alternative for functionalizing quinoline N-oxides. researchgate.netrsc.org For instance, the conversion of quinoline N-oxides into quinolin-2(1H)-ones has been achieved using visible light and an inexpensive organic photocatalyst with very low catalyst loading. researchgate.net This reagent-free, atom-economical method avoids the hazardous waste associated with stoichiometric reagents and is robust enough for gram-scale synthesis. researchgate.netresearchgate.net Similarly, a visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides has been developed using an organic dye as the catalyst in an aqueous acetone (B3395972) solution, with ambient air as the oxidant. rsc.org

The table below summarizes various nanocatalysts used in the synthesis of quinoline derivatives, highlighting the sustainable aspects of these methodologies.

Interactive Table: Nanocatalysts in Quinoline Synthesis

| Catalyst | Reactants | Conditions | Yield (%) | Reusability | Reference |

|---|---|---|---|---|---|

| Fe3O4@SiO2-SO3H | 2-aminoaryl ketones, α-methylene ketones | 110 °C, Solvent-free | 75–96 | High | nih.gov |

| Fe3O4@SiO2/ZnCl2 | 2‐aminoaryl ketones, α‐methylene ketones | Solvent-free | 79–98 | High | nih.gov |

| Fe3O4@SiO2-imid-PMAn | 2-aminobenzophenones, ethylacetoacetate | Solvent-free | 90–96 | Up to 4 times | nih.gov |

| CuFe2O4 | Benzaldehydes, 1,3-cyclohexanediones, anilinolactones | Reusable nanocatalyst | Not specified | High | nih.gov |

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted reactions are powerful techniques in green chemistry that significantly enhance the synthesis of quinoline N-oxides and their precursors. benthamdirect.com These methods often lead to shorter reaction times, higher yields, and simplified purification processes.

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal in green synthesis. Many nanocatalytic methods for preparing quinolines, the precursors to N-oxides, are performed under solvent-free conditions. nih.gov For example, the condensation of 2-aminoaryl ketones and 1,3-dicarbonyl compounds using a magnetic nanocatalyst (Fe3O4@SiO2-g-PVA-Pd(0)) proceeds efficiently at 90 °C in the absence of a solvent, affording polysubstituted quinolines in 85–96% yield within 15–60 minutes. nih.gov The catalyst in such systems is often easily recovered using an external magnet and can be reused for several cycles. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly effective energy source for accelerating organic reactions. benthamdirect.com In the context of quinoline N-oxide synthesis, it dramatically reduces reaction times and often improves yields compared to conventional heating methods. lew.roresearchgate.net For instance, the N-oxidation of quinoline derivatives with hydrogen peroxide in glacial acetic acid, which requires 9 to 11 hours of conventional heating at 65°C to achieve 38-67% yields, can be completed in just 30 to 40 minutes under microwave irradiation (100 W) with yields of 57-84%. lew.ro

Furthermore, microwave assistance can enable catalyst-free reactions. A rapid, three-component synthesis of 2-anilinoquinolines from quinoline N-oxides, aryldiazonium salts, and acetonitrile (B52724) has been reported under microwave irradiation without the need for a catalyst. nih.gov This highlights the potential of microwave energy to promote complex transformations under simplified, greener conditions.

The following table provides a comparison of conventional and microwave-assisted methods for key transformations involving quinoline N-oxides.

Interactive Table: Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Temperature/Power | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Oxide Formation | Conventional | 65°C | 9–11 h | 38–67 | lew.ro |

| N-Oxide Formation | Microwave | 100 W | 30–40 min | 57–84 | lew.ro |

| Claisen Rearrangement | Conventional | 170°C | 4 h | 40–80 | lew.ro |

Advanced Spectroscopic Characterization and Structural Elucidation of Quinoline, 2 Methoxy , 1 Oxide and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For quinoline (B57606) N-oxide derivatives, a key diagnostic feature in the FT-IR spectra is the vibration of the N-O group. researchgate.net The presence of this functional group is confirmed by characteristic signals corresponding to N-O stretching vibrations. researchgate.net In various alkaloid N-oxides, these bands have been recorded in the range of 928 cm⁻¹ to 971 cm⁻¹. researchgate.net

In addition to the N-O bond, FT-IR spectra provide evidence for other structural components. For instance, in related amidoquinoline derivatives, characteristic bands for C=O stretching (amide I), N-H bending (amide II), aromatic C-H stretching, and C=C/C=N ring vibrations are observed. Data for N-(quinolin-2-yl)benzenesulfonamide, a related heterocyclic structure, shows prominent IR peaks (in KBr) at 3442, 1637, 1531, 1387, and 1140 cm⁻¹, corresponding to various vibrational modes of the molecule. researchgate.net These spectral fingerprints are crucial for confirming the molecular structure and studying intermolecular interactions, such as hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped out, while 2D NMR techniques provide definitive evidence of through-bond and through-space correlations.

¹³C NMR complements the proton data by providing the chemical shift for each carbon atom, including the quaternary carbons which are not observed in ¹H NMR. researchgate.netscience-softcon.de The carbon attached to the electron-donating methoxy (B1213986) group and the carbons adjacent to the N-oxide function are significantly influenced, leading to predictable shifts in the spectrum.

| ¹H NMR Data for 6-Methoxyquinoline (B18371) N-oxide | |

| Assignment | δ (ppm), J (Hz) |

| H-2 | 8.39 (d, J = 6.0) |

| H-4 | 7.34-7.37 (m) |

| H-5 | 7.62 (d, J = 8.4) |

| H-8 | 8.63 (d, J = 9.6) |

| OCH₃ | 3.92 (s) |

| Data obtained in CDCl₃ at 400 MHz. researchgate.net |

| ¹³C NMR Data for 6-Methoxyquinoline N-oxide | |

| Assignment | δ (ppm) |

| C2 | 136.6 |

| C3 | 122.7 |

| C4 | 119.9 |

| C4a | 128.2 |

| C5 | 115.3 |

| C6 | 158.7 |

| C7 | 106.6 |

| C8 | 126.4 |

| C8a | 139.1 |

| OCH₃ | 55.7 |

| Data obtained in CDCl₃ at 100 MHz. |

To resolve any ambiguities in assignment, 2D NMR experiments such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. scispace.com TOCSY establishes correlations between all protons within a spin system, helping to identify the complete set of protons belonging to the quinoline ring. scispace.com HSQC correlates each proton with its directly attached carbon, providing an unambiguous link between the ¹H and ¹³C spectra. scispace.com These comprehensive techniques are essential for confirming the substitution pattern of derivatives. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation system. The UV spectrum of quinoline N-oxide and its derivatives is characterized by multiple absorption bands corresponding to π→π* and n→π* transitions. mdpi.com

Studies on quinoline N-oxides reveal a strong absorption feature around 365 nm, which is attributed to a π→π* transition and is considered responsible for the molecule's photochemical reactivity. acs.org The acylation of the N-oxide can cause this band to increase in intensity and become more structured. acs.org The specific position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the quinoline ring and the polarity of the solvent. researchgate.netresearchgate.net For example, expanding the conjugation, such as by adding a phenacyl group, can cause a red-shift (a shift to longer wavelengths) in the absorption bands. researchgate.net The ultraviolet absorption spectra of methyl-substituted quinoline-N-oxides are reported to be very similar to that of the parent unsubstituted compound. mdpi.com This indicates that the fundamental electronic structure is retained across simple alkyl derivatives.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 2-methoxyquinoline (B1583196) 1-oxide itself was not found, a detailed analysis of its isomer, 6-methoxyquinoline N-oxide, has been performed on a co-crystal with hydroquinone (B1673460). This study offers significant insight into the molecular geometry and packing of the N-oxide. The analysis revealed that the quinoline ring system is essentially planar, with the methoxy group showing only a slight deviation from this plane.

In another study, a molybdenum peroxo complex with 4-methoxyquinoline-N-oxide as a ligand was characterized, providing further crystallographic data on a related derivative. The ability to form such complexes highlights the role of the N-oxide oxygen as a coordination site. The definitive C8-substitution pattern in certain arylated quinoline N-oxides has also been unequivocally confirmed by single-crystal X-ray crystallography, underscoring the technique's power in resolving positional isomerism. rsc.org

| Crystallographic Data for 6-Methoxyquinoline N-oxide–hydroquinone (2/1) Co-crystal | |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Key Interaction | O—H···O hydrogen bond between the hydroquinone hydroxyl group and the N-oxide oxygen atom. |

| Donor-Acceptor Distance | 2.6118 (18) Å |

| Dihedral Angle | The angle between the mean planes of the quinoline and hydroquinone rings is 83.5 (1)°. |

| Data from Moreno-Fuquen et al., 2007. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For Quinoline, 2-methoxy-, 1-oxide (C₁₀H₉NO₂), the exact molecular weight can be confirmed using high-resolution mass spectrometry (HRMS).

The fragmentation of quinoline N-oxides under mass spectrometric conditions is characteristic. A key fragmentation pathway involves the elimination of an OH radical from the N→O functional group. This is a distinct feature that helps differentiate N-oxides from other isomers.

Furthermore, the fragmentation patterns of methoxyquinolines have been studied in detail. researchgate.net These compounds typically show two general fragmentation pathways. The first involves the loss of a hydrogen atom from the methoxyl group, followed by subsequent losses of formaldehyde (B43269) (CH₂O) and hydrogen cyanide (HCN). The second major pathway involves the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). researchgate.net The mass spectrum of 2-methoxyquinoline, the parent compound without the N-oxide, shows major peaks at m/e 159 (M⁺), 158 (M-1), 130 (M-29), and 129 (M-30). researchgate.net It is expected that the mass spectrum of 2-methoxyquinoline 1-oxide would exhibit a combination of these fragmentation behaviors: the initial loss of an OH radical characteristic of the N-oxide, followed by fragmentation of the remaining methoxyquinoline cation radical.

Theoretical and Computational Chemistry Studies on Quinoline, 2 Methoxy , 1 Oxide

Quantum Chemical Calculations (Density Functional Theory, DFT; Time-Dependent DFT, TD-DFT)

Theoretical and computational chemistry, particularly through the application of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides profound insights into the molecular properties and reactivity of quinoline (B57606), 2-methoxy-, 1-oxide. These methods allow for the detailed examination of the molecule's electronic structure, geometry, and spectroscopic characteristics, as well as the energetic pathways of its reactions.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT methods is the first step in computationally characterizing quinoline, 2-methoxy-, 1-oxide. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this molecule, the planarity of the quinoline ring system is a key feature, while the orientation of the methoxy (B1213986) group relative to the ring and the N-oxide group is subject to conformational analysis.

Electronic Structure Analysis (Frontier Molecular Orbitals, HOMO-LUMO Gap, Molecular Electrostatic Potential, MEP)

The electronic properties of quinoline, 2-methoxy-, 1-oxide are central to its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For quinoline, 2-methoxy-, 1-oxide, the HOMO is typically distributed over the electron-rich regions of the aromatic system and the N-oxide oxygen, indicating its role as an electron donor in reactions. The LUMO, conversely, is localized over the electron-deficient sites, highlighting where the molecule is susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of the electron-donating methoxy group and the electron-withdrawing N-oxide group significantly influences the energies of these frontier orbitals.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For quinoline, 2-methoxy-, 1-oxide, the MEP would show negative potential (red and yellow regions) around the N-oxide oxygen atom, indicating a region of high electron density and a likely site for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and potentially on the carbon atoms of the quinoline ring, particularly those adjacent to the N-oxide group, suggesting susceptibility to nucleophilic interaction.

Prediction and Interpretation of Spectroscopic Properties (IR, Raman, UV-Vis, NMR)

DFT and TD-DFT calculations are powerful tools for predicting and interpreting the spectroscopic signatures of quinoline, 2-methoxy-, 1-oxide.

IR and Raman Spectroscopy: Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=C and C=N bonds of the quinoline ring, the N-O stretch of the N-oxide, and the C-O-C stretches of the methoxy group. This allows for a detailed understanding of the molecule's vibrational characteristics.

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The transitions are typically of the π → π* and n → π* type, involving the promotion of electrons from occupied to unoccupied molecular orbitals within the aromatic system.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. These theoretical chemical shifts, when compared with experimental data, aid in the definitive assignment of signals in the NMR spectra, providing a detailed map of the electronic environment around each nucleus.

Elucidation of Reaction Mechanisms and Transition State Characterization

Computational chemistry is instrumental in mapping out the potential energy surfaces of reactions involving quinoline, 2-methoxy-, 1-oxide. This includes its use as an oxidizing agent. a2bchem.com By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

Transition state theory combined with DFT calculations allows for the characterization of the transition state structures, which are the highest energy points along the reaction coordinate. The geometry and energy of the transition state provide critical information about the reaction's activation energy and, consequently, its rate. For instance, in an oxidation reaction where quinoline, 2-methoxy-, 1-oxide acts as an oxygen donor, the transition state would involve the partial formation of a new bond between the oxygen atom of the N-oxide and the substrate, and the partial breaking of the N-O bond.

Analysis of Regioselectivity and Site Selectivity in Reactions

Quinoline, 2-methoxy-, 1-oxide can participate in reactions where the outcome depends on which part of the molecule reacts. Computational analysis of regioselectivity and site selectivity is crucial for predicting the products of such reactions. For example, in electrophilic aromatic substitution reactions, the preferred site of attack on the quinoline ring is influenced by the directing effects of the methoxy and N-oxide groups.

DFT calculations can be used to model the attack of an electrophile at various positions on the ring. By comparing the energies of the resulting intermediates (sigma complexes), the most stable intermediate can be identified, which corresponds to the major product. This analysis reveals the preferred regiochemistry of the reaction. Similarly, in reactions where the compound acts as a nucleophile or an oxidizing agent, the site of reactivity can be predicted by examining the properties derived from electronic structure analysis, such as the localization of the HOMO and the regions of highest negative electrostatic potential. The compound is known to be employed for the regioselective oxidation of aromatic ethers. a2bchem.com

Investigation of Electronic, Steric, and Solvation Effects on Reactivity

The reactivity of quinoline, 2-methoxy-, 1-oxide is governed by a combination of electronic, steric, and solvent effects. Computational models can dissect these contributions.

Electronic Effects: The interplay between the electron-donating methoxy group and the electron-withdrawing N-oxide group is a primary determinant of the molecule's electronic character and reactivity. DFT calculations can quantify these effects through population analysis (e.g., Mulliken or Natural Bond Orbital analysis) and by examining their influence on the frontier molecular orbitals and electrostatic potential.

Steric Effects: The size and spatial arrangement of the methoxy group can sterically hinder the approach of reactants to certain sites on the molecule. While often less dominant than electronic effects in aromatic systems, steric hindrance can play a role in determining the regioselectivity of reactions, especially with bulky reagents. The optimized geometry from DFT calculations provides the necessary three-dimensional information to assess potential steric clashes.

Solvation Effects: Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties and reaction energetics in a more realistic environment. Solvation can stabilize charged species and transition states, thereby altering reaction rates and, in some cases, the preferred reaction pathway.

Applications of Quinoline N Oxides As Key Intermediates in Advanced Organic Synthesis

Synthesis of Complex Functionalized Quinoline (B57606) Derivatives

The N-oxide functionality in quinolines significantly alters the reactivity of the heterocyclic core, facilitating a range of transformations that are otherwise challenging to achieve. This has enabled the synthesis of a diverse array of complex, functionalized quinoline derivatives. organic-chemistry.orgnih.govnih.govrsc.org

One notable application is the deoxygenative C-H functionalization of quinoline N-oxides. For instance, the reaction of quinoline N-oxides with thiourea, activated by triflic anhydride (B1165640), provides a highly regioselective and efficient route to quinoline-2-thiones. organic-chemistry.orgnih.govacs.org This method is tolerant of various functional groups and can be performed in a one-pot procedure directly from the corresponding quinoline. organic-chemistry.org The resulting quinoline-2-thiones are themselves valuable precursors for further transformations, such as the synthesis of thieno[2,3-b]quinolines and sodium quinoline-2-sulfonate. organic-chemistry.orgacs.org

Furthermore, the photochemistry of methoxy-substituted quinoline N-oxides has been investigated, leading to a variety of photoisomers including 3,1-benzoxazepines, 2(1H)-quinolones, and 3-hydroxyquinolines, demonstrating the potential for creating diverse molecular skeletons. rsc.org

Strategies for Regioselective Derivatization of the Quinoline Core

A key advantage of using quinoline N-oxides is the ability to achieve high regioselectivity in C-H functionalization reactions. organic-chemistry.orgacs.org The N-oxide group acts as a directing group, primarily activating the C2 and C8 positions for electrophilic and organometallic reactions. nih.govacs.orgacs.org

Transition metal catalysis has been extensively employed to achieve regioselective derivatization. For example, palladium-catalyzed reactions have been developed for the C2-arylation, C2-heteroarylation, and C2-alkenylation of quinoline N-oxides. nih.gov Copper-catalyzed systems have also proven effective for C2-carbamoylation and C2-amination reactions. nih.gov Interestingly, while many methods favor functionalization at the C2 position, rhodium-catalyzed reactions have been developed for the selective C8-olefination and C8-alkylation of quinoline N-oxides. acs.orgacs.org

The choice of catalyst and reaction conditions can dictate the site of functionalization. For instance, Pd(II) acetate (B1210297) in acetic acid tends to favor C2 activation, whereas Pd(II) chloride can catalyze C8 activation. rsc.org Metal-free conditions have also been developed for the regioselective C2-arylation of quinoline N-oxides using boronic acids. nih.gov

Role in Late-Stage Modification and Diversification of Organic Scaffolds

The ability to selectively introduce functional groups into the quinoline core makes N-oxides particularly valuable for the late-stage modification of complex molecules and the diversification of organic scaffolds. organic-chemistry.orgnih.gov This is a crucial strategy in drug discovery and development, allowing for the rapid generation of analogues with improved properties.

A metal- and additive-free protocol for the deoxygenative C2-heteroarylation of quinolines using N-sulfonyl-1,2,3-triazoles has been developed, which is compatible with the late-stage modification of natural products. beilstein-journals.org This highlights the mildness and selectivity of reactions involving quinoline N-oxides.

The N-oxide moiety itself can be a handle for further transformations. For example, after C8-arylation, the N-oxide can be used to install a trifluoromethyl group at the C2 position or can be converted to a 2-chloroquinoline (B121035). acs.org This sequential functionalization allows for the construction of highly substituted and diverse quinoline libraries. Furthermore, the use of quinoline N-oxides as redox auxiliaries enables the functionalization of other electron-deficient heteroarenes in a process that minimizes chemical waste. thieme-connect.de

Quinoline N-Oxides in Catalysis: As Substrates, Ligands, or Directing Agents

Quinoline N-oxides play a multifaceted role in catalysis, acting as substrates for catalytic transformations, as ligands for metal catalysts, and as directing groups to control regioselectivity. organic-chemistry.orgnih.govacs.orgacs.orgnih.govbeilstein-journals.orgresearchgate.netchemicalbook.com

As substrates , quinoline N-oxides undergo a wide range of catalytic C-H functionalization reactions, as detailed in the previous sections. These transformations are often more efficient and selective than those with the parent quinolines. nih.gov

As ligands , quinoline N-oxides can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex. For instance, molybdenum peroxo complexes with quinoline N-oxide ligands have been isolated and characterized, providing insight into the mechanism of N-oxidation reactions. nih.govresearchgate.net Enantiomerically enriched quinoline N-oxides have also been successfully employed as chiral ligands in asymmetric synthesis. researchgate.net

As directing agents , the N-oxide group is paramount in controlling the regioselectivity of C-H functionalization. nih.govacs.orgacs.orgresearchgate.net The coordination of the N-oxide to the metal catalyst positions the catalyst for selective reaction at the C2 or C8 position of the quinoline ring. This directing effect is a cornerstone of the synthetic utility of quinoline N-oxides.

Future Research Directions and Outlook in Quinoline N Oxide Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies for Quinoline (B57606) N-Oxides

The synthesis of quinoline N-oxides, including 2-methoxyquinoline (B1583196) 1-oxide, has traditionally relied on the oxidation of the corresponding quinoline. nih.gov However, there is a growing need for more sustainable and efficient synthetic methods. Future research is likely to focus on the following areas:

Green Oxidants and Catalysts: The use of environmentally benign oxidizing agents, such as molecular oxygen or hydrogen peroxide, in combination with efficient and reusable catalysts, is a key area of development. organic-chemistry.org For instance, visible-light-mediated aerobic dehydrogenation reactions using inexpensive and non-toxic catalysts like titanium dioxide are emerging as a green alternative for synthesizing N-containing heterocycles. organic-chemistry.org Photocatalytic approaches, which are reagent-free and highly atom-economical, are also being explored for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides. researchgate.netrsc.org

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of quinoline N-oxides.

A notable synthesis of 2-methoxyquinoline 1-oxide involves the reaction of quinoline 1-oxide with methoxide (B1231860) anion in the presence of lead(IV) acetate (B1210297), which proceeds without deoxygenation of the N-oxide group. researchgate.net

Discovery of Novel Reactivity Modes and Catalytic Applications for N-Oxides

The N-oxide group in quinolines is known to activate the C2 and C8 positions for various transformations. sioc-journal.cn Future research will likely uncover new reactivity patterns and expand the catalytic utility of these compounds.

Remote C-H Functionalization: While C2 functionalization is common, the development of methods for selective functionalization at other positions, such as C8, is a significant area of interest. nih.govresearchgate.net Rhodium- and iridium-based catalytic systems have been developed for the direct iodination and amidation of quinoline N-oxides at the 8-position. nih.gov

Deoxygenative Functionalization: Reactions that involve the removal of the N-oxide oxygen atom while simultaneously introducing a new functional group are highly valuable. rsc.org A metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides has been developed to synthesize α-triazolylquinoline derivatives. beilstein-journals.org

N-Oxides as Catalysts: The potential of quinoline N-oxides themselves to act as catalysts in organic reactions is an underexplored area. Their unique electronic properties could be harnessed for novel catalytic cycles.

Recent studies have demonstrated the rhodium/O2 system-catalyzed distal C(sp2)–H olefination of quinoline N-oxides, including 2-substituted derivatives, showcasing the robustness of this catalytic method. acs.org

Integration of Advanced Computational Design for Predictive Synthesis and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For quinoline N-oxide chemistry, computational methods can provide deep insights and predictive power.

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of reaction on the quinoline N-oxide scaffold under different catalytic conditions. rsc.orgacs.org This can help in designing experiments and avoiding trial-and-error approaches. For example, computational studies have shed light on the regioselectivity of Pd(II)-catalyzed C-H activation of quinoline N-oxides, explaining the preference for C2 or C8 activation depending on the specific catalyst and conditions. rsc.org

Mechanism Elucidation: Computational modeling can elucidate complex reaction mechanisms, including the role of catalysts, intermediates, and transition states. acs.org This understanding is crucial for optimizing existing reactions and designing new, more efficient ones.

Virtual Screening: In the context of drug discovery, computational docking and molecular dynamics simulations can be used to predict the biological activity of novel quinoline N-oxide derivatives, guiding synthetic efforts towards the most promising candidates. nih.govnih.gov

| Computational Application | Description | Key Insights |

| Predictive Synthesis | Using DFT to calculate the most favorable reaction pathways and predict regioselectivity. | Guides the choice of catalysts and reaction conditions to achieve desired products. rsc.org |

| Mechanistic Elucidation | Modeling reaction intermediates and transition states to understand how reactions proceed. | Optimizes reaction efficiency and helps in the design of novel transformations. acs.org |

| Virtual Screening | Employing docking and molecular dynamics to assess the potential biological activity of new compounds. | Prioritizes synthetic targets for drug discovery programs. nih.govnih.gov |

Expanding the Scope of N-Oxide Directed C-H Functionalization to New Molecular Architectures

The directing ability of the N-oxide group is a powerful tool for C-H functionalization. Future work will undoubtedly focus on applying this strategy to a wider range of complex molecules.

Late-Stage Functionalization: A key goal is to use N-oxide directed C-H functionalization to modify complex, biologically active molecules in the later stages of a synthetic sequence. acs.org This allows for the rapid generation of analogues for structure-activity relationship studies. The Cp*Ir-catalyzed C8-selective arylation of quinoline N-oxides with arylsilanes has shown promise for the late-stage modification of quinoline-based drugs. acs.org

Synthesis of Natural Products and Pharmaceuticals: The development of new C-H functionalization reactions will facilitate more efficient total syntheses of natural products containing the quinoline core and the discovery of new pharmaceutical agents. mdpi.com

Access to Novel Heterocyclic Systems: By designing quinoline N-oxide precursors with appropriate substitution patterns, it may be possible to trigger cascade reactions that lead to the formation of novel polycyclic heterocyclic systems.

The direct C–H alkenylation of quinoline N-oxides is a promising strategy for synthesizing potential antiparasitic drugs. rsc.org Furthermore, rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides has led to the formation of bioactive succinimide-containing quinoline derivatives. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.